

Preclinical Safety Profile of S-3304: A Technical Guide

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Compound of Interest

Compound Name: S 3304

Cat. No.: B1680440

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Disclaimer: This document summarizes the publicly available preclinical and early clinical safety information for the matrix metalloproteinase (MMP) inhibitor S-3304. Detailed preclinical toxicology reports containing quantitative data such as LD50 and NOAEL values are not publicly available and are likely proprietary. The information herein is intended for research and informational purposes only.

Introduction

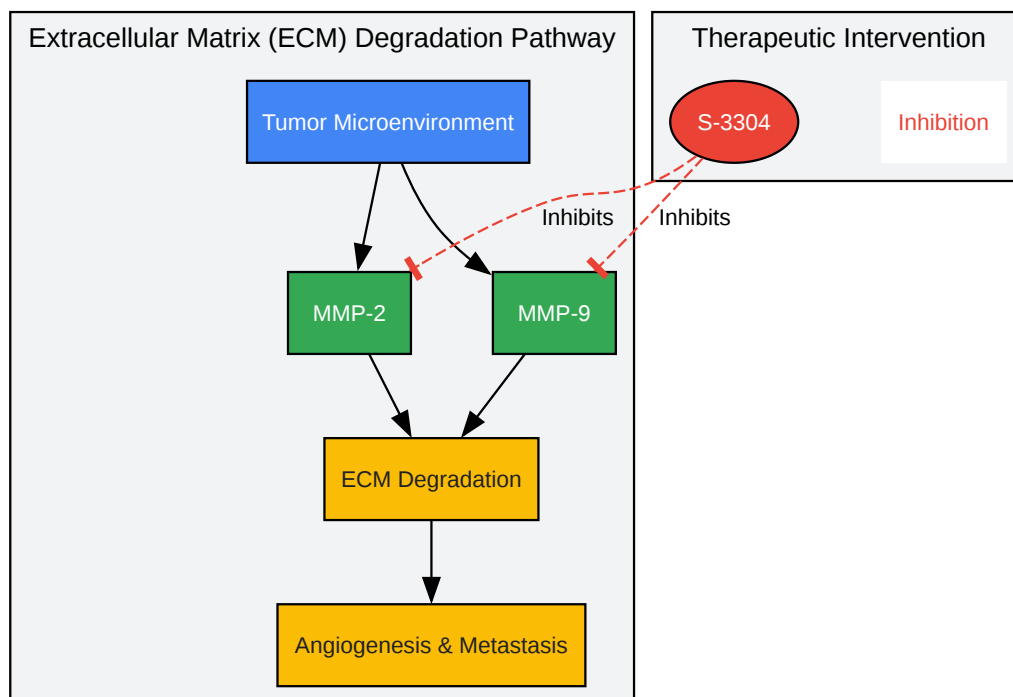
S-3304 is a novel, orally active d-tryptophan derivative identified as a potent and specific inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.^[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to cancer progression, including angiogenesis, tumor growth, invasion, and metastasis.^[2] By selectively targeting MMP-2 and MMP-9 over other MMPs like MMP-1, MMP-3, and MMP-7, S-3304 was designed to minimize the musculoskeletal side effects observed with broader-spectrum MMP inhibitors.^{[1][3]} This guide provides a comprehensive overview of the known preclinical safety and tolerability data for S-3304.

Mechanism of Action and Signaling Pathway

S-3304 exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key mediators in the breakdown of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion and the formation of

new blood vessels (angiogenesis) that supply the tumor. By blocking these MMPs, S-3304 is intended to impede these processes.

Mechanism of Action of S-3304



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S-3304 inhibits MMP-2 and MMP-9, preventing ECM degradation.

Preclinical Efficacy and Pharmacology

In vivo pharmacology studies in mice have demonstrated the anti-angiogenic and anti-metastatic properties of S-3304. Oral administration of S-3304 at doses ranging from 20 to 200 mg/kg was shown to inhibit artificially induced angiogenesis.[1] Furthermore, similar oral doses effectively inhibited metastatic lung colonization by Lewis murine lung carcinoma and liver

metastasis of C-1H human colon cancer.[1] These findings suggest that the inhibition of MMP-2 and MMP-9 by S-3304 translates to significant anti-tumor activity in preclinical models.

Preclinical Safety and Toxicology

Detailed quantitative preclinical safety data for S-3304 is not extensively available in the public domain. The primary focus of published studies has been on the compound's efficacy in cancer models and its safety in early-phase human trials.

Acute and Repeat-Dose Toxicity

Specific LD50 values and NOAELs from acute and repeat-dose toxicity studies in animals have not been publicly disclosed. Standard preclinical toxicology programs would typically involve such studies in at least one rodent and one non-rodent species to establish a safe starting dose for human trials.

Safety Pharmacology

Information regarding dedicated safety pharmacology studies to assess the effects of S-3304 on the cardiovascular, respiratory, and central nervous systems in preclinical models is not available. However, data from a Phase I clinical trial in healthy volunteers did include monitoring of electrocardiograms and physical examinations, which did not reveal any clinically significant changes.[3]

Genotoxicity and Carcinogenicity

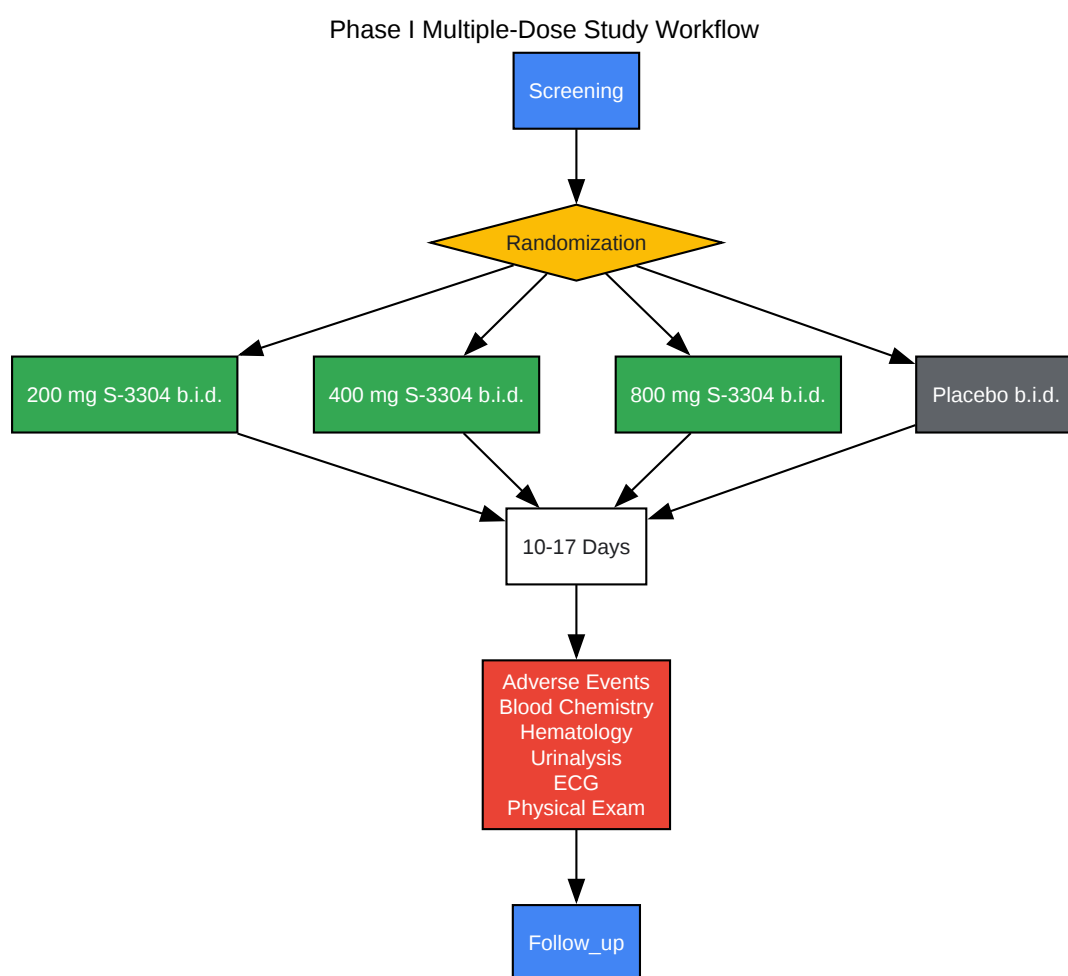
There is no publicly available information on the genotoxic or carcinogenic potential of S-3304 from preclinical studies.

Early Clinical Safety in Healthy Volunteers

A Phase I single and multiple-dose escalation study of orally administered S-3304 was conducted in healthy male volunteers.[3] This study provides the most detailed public information on the safety and tolerability of S-3304.

Study Design

The study consisted of a single-dose phase and a multiple-dose phase. In the multiple-dose part, 24 male subjects received 200 mg, 400 mg, or 800 mg of S-3304 or a placebo twice daily for 10 to 17 days.[3] Safety was assessed through monitoring of adverse events, blood chemistry, hematology, urinalysis, electrocardiograms, and physical examinations.[3]



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Simplified workflow of the Phase I multiple-dose clinical trial.

Safety and Tolerability Findings

The following table summarizes the key safety findings from the multiple-dose phase of the study in healthy volunteers.

Dose Level (b.i.d.)	Most Common Adverse Events	Clinically Significant Laboratory Changes
200 mg	Headache, Somnolence[3]	None reported[3]
400 mg	Headache, Somnolence[3]	None reported[3]
800 mg	Headache, Somnolence[3]	Reversible elevation of alanine aminotransferase in one subject[3]

Adverse events reported during the multiple-dose treatment were mostly of mild severity.[3] Two episodes of moderate headache and two of moderate myalgia were also reported.[3] Importantly, at the highest dose of 800 mg twice daily, S-3304 was free of the rheumatoid arthritis-like symptoms that have been associated with non-specific MMP inhibitors.[3]

Experimental Protocols

While specific preclinical toxicology protocols for S-3304 are not available, the following represents a standard approach for such studies based on regulatory guidelines.

Hypothetical Acute Oral Toxicity Study (Based on OECD Guideline 423)

- Test System: Wistar rats, nulliparous and non-pregnant females.
- Number of Animals: 3 animals per step.
- Administration: Single oral gavage.
- Dose Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg.

- Observations: Clinical signs are observed for at least 14 days. Body weight is recorded weekly.
- Endpoint: Mortality and clinical signs of toxicity.

Hypothetical 28-Day Repeat-Dose Oral Toxicity Study (Based on OECD Guideline 407)

- Test System: Sprague-Dawley rats, 5 males and 5 females per group.
- Administration: Daily oral gavage for 28 days.
- Dose Levels: At least three dose levels and a control group. Doses would be based on findings from acute toxicity studies.
- Observations: Daily clinical observations, weekly body weight and food consumption.
- Terminal Procedures: Hematology, clinical biochemistry, and gross necropsy. Histopathological examination of selected organs.
- Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).

Summary and Conclusion

S-3304 is a selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-angiogenic and anti-metastatic activity in preclinical cancer models. While detailed quantitative preclinical safety data are not publicly available, a Phase I clinical trial in healthy volunteers indicated that S-3304 has a good safety profile and is well-tolerated at oral doses up to 800 mg twice daily for 10 to 17 days.[3] The most common adverse events were mild headache and somnolence.[3] The absence of musculoskeletal side effects at high doses in humans supports the preclinical hypothesis that the selectivity of S-3304 for MMP-2 and MMP-9 over other MMPs leads to an improved safety profile.[1][3] Further investigation into the comprehensive preclinical toxicology of S-3304 would require access to proprietary regulatory submission documents.

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